Talnetant hydrochloride
Overview
Description
Molecular Structure Analysis
Talnetant hydrochloride is a selective, competitive, brain-permeable NK3 receptor antagonist with a Ki of 1.4 nM in hNK-3-CHO cells . It is 100-fold more selective for hNK-3 relative to the hNK-2 receptor and has no affinity for hNK-1 .Physical And Chemical Properties Analysis
Talnetant hydrochloride is a selective NK3 receptor antagonist that acts in hNK-3-CHO cells . It is 100 times more selective for the hNK-3 receptor than the hNK-2 receptor and has no affinity for hNK-1 at a concentration of 100 μM .Scientific Research Applications
Potential Treatment for Various Disorders
Talnetant hydrochloride, known as Talnetant (SB-223412), is being explored for the treatment of several disorders. As a selective and orally active NK3 antagonist, it has potential applications in treating urinary incontinence, irritable bowel syndrome, and schizophrenia. Completed phase II trials by November 2004 indicate its progression in clinical research (Evangelista, 2005).
CNS Effects in Schizophrenia Treatment
A study on the CNS effects of talnetant in healthy volunteers compared its effects to haloperidol and placebo. Talnetant demonstrated slightly stimulatory effects, unlike the predominantly CNS-depressant effects of haloperidol. This suggests talnetant's potential in treating schizophrenia, although further research is needed to establish the dose sufficiency and class-specific effects for NK3 antagonists (Liem-Moolenaar et al., 2010).
Effects on Rectal Sensory Function
Research involving talnetant's impact on rectal sensory function and compliance in healthy individuals showed no significant effect at the tested doses. This study contributes to understanding the role of NK3 receptors in visceral hypersensitivity, relevant to conditions like irritable bowel syndrome (Houghton et al., 2007).
Potential Role in Treating Cough
A study assessing the effect of talnetant on cough reflex sensitivity to citric acid in healthy individuals found no significant impact. This suggests that NK3 receptors may not play a substantial role in the human cough reflex or that talnetant's role might be limited to the central nervous system (Khalid et al., 2010).
Modulation of Monoaminergic Neurotransmission in Schizophrenia
Talnetant's ability to modulate monoaminergic neurotransmission in cortical and subcortical brain structures supports its potential utility in treating schizophrenia. Studies indicate that it might ameliorate the symptomatology of schizophrenia due to its influence on dopaminergic and noradrenergic neurotransmission (Dawson et al., 2008).
ConclusionTalnetant hydrochloride shows promise in the treatment of a variety of disorders, including urinary incontinence, irritable bowel syndrome, schizophrenia, and possibly cough reflex sensitivity. Its impact on CNS effects, particularly in modulating monoaminergic neurotransmission, highlights its potential as a therapeutic agent in psychiatric disorders. Further research is necessary to confirm its efficacy and determine optimal dosages for
Scientific Research Applications of Talnetant Hydrochloride
Potential Treatment for Various Disorders
Talnetant hydrochloride, known as Talnetant (SB-223412), is being explored for the treatment of several disorders. As a selective and orally active NK3 antagonist, it has potential applications in treating urinary incontinence, irritable bowel syndrome, and schizophrenia. Completed phase II trials by November 2004 indicate its progression in clinical research (Evangelista, 2005).
CNS Effects in Schizophrenia Treatment
A study on the CNS effects of talnetant in healthy volunteers compared its effects to haloperidol and placebo. Talnetant demonstrated slightly stimulatory effects, unlike the predominantly CNS-depressant effects of haloperidol. This suggests talnetant's potential in treating schizophrenia, although further research is needed to establish the dose sufficiency and class-specific effects for NK3 antagonists (Liem-Moolenaar et al., 2010).
Effects on Rectal Sensory Function
Research involving talnetant's impact on rectal sensory function and compliance in healthy individuals showed no significant effect at the tested doses. This study contributes to understanding the role of NK3 receptors in visceral hypersensitivity, relevant to conditions like irritable bowel syndrome (Houghton et al., 2007).
Potential Role in Treating Cough
A study assessing the effect of talnetant on cough reflex sensitivity to citric acid in healthy individuals found no significant impact. This suggests that NK3 receptors may not play a substantial role in the human cough reflex or that talnetant's role might be limited to the central nervous system (Khalid et al., 2010).
Modulation of Monoaminergic Neurotransmission in Schizophrenia
Talnetant's ability to modulate monoaminergic neurotransmission in cortical and subcortical brain structures supports its potential utility in treating schizophrenia. Studies indicate that it might ameliorate the symptomatology of schizophrenia due to its influence on dopaminergic and noradrenergic neurotransmission (Dawson et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSUEHQURQVLD-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talnetant hydrochloride | |
CAS RN |
204519-66-4 | |
Record name | Talnetant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204519664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALNETANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1ZIJ8F59E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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